Leupeptin hemisulfate
Description
Historical Discovery and Natural Origin
Leupeptin was first isolated in 1969 from Streptomyces species, soil-dwelling actinomycetes renowned for producing bioactive secondary metabolites. Initial characterization revealed its unique capacity to inhibit trypsin-like proteases through reversible binding, distinguishing it from earlier protease inhibitors with irreversible mechanisms. The discovery of its hemisulfate salt emerged from pharmaceutical optimization efforts to improve aqueous solubility while retaining inhibitory potency.
Natural biosynthesis of leupeptin involves nonribosomal peptide synthetases (NRPS) in Streptomyces and pathogenic Photorhabdus species, where it likely serves ecological roles in microbial competition and nutrient acquisition. Industrial production now utilizes synthetic routes to ensure batch consistency, with the hemisulfate form dominating commercial markets due to enhanced stability profiles.
Chemical Structure and Physicochemical Properties
This compound (C~20~H~38~N~6~O~4~·½H~2~SO~4~) features a tripeptide backbone modified by an acetylated N-terminus and an argininal aldehyde at the C-terminus (Figure 1). The hemisulfate counterion improves solubility to 50 mg/mL in water while maintaining stability for one week at 4°C and one month at -20°C. Key physicochemical parameters include:
The aldehyde group at the C-terminus enables covalent binding to catalytic serine or cysteine residues, forming stable hemiacetal or thiohemiacetal adducts that block protease active sites.
Classification Within Protease Inhibitor Families
This compound belongs to the aldehyde class of reversible protease inhibitors, distinguishing it from:
- Irreversible inhibitors : e.g., PMSF (serine proteases)
- Chelating agents : e.g., EDTA (metalloproteases)
- Macromolecular inhibitors : e.g., α~2~-macroglobulin
Its broad specificity spans three protease classes:
- Serine proteases : Trypsin (K~i~ = 3.5 nM), plasmin (K~i~ = 3.4 nM)
- Cysteine proteases : Papain, cathepsin B (K~i~ = 4.1 nM)
- Threonine proteases : Proteasome β1 subunit
Notably, it shows negligible activity against α-chymotrypsin, thrombin, or aspartic proteases like pepsin, enabling selective inhibition in complex biological mixtures.
Properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N6O4.H2O4S/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4)/t15-,16-,17-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDASEYBOOUHFZ-FRKSIBALSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N6O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103476-89-7 | |
| Record name | L-Leucinamide, N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103476-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucinamide, N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-, sulfate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fermentation Process Overview
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Strain Selection and Inoculation : High-yield actinomycete strains are selected and cultured in seed media (e.g., soybean meal, glucose, yeast extract) at 28°C for 48–72 hours.
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Large-Scale Fermentation : The inoculum is transferred to bioreactors containing optimized media. Critical parameters include:
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pH : Maintained at 6.5–7.2 using automated titration.
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Aeration : 0.5–1.5 vvm (volume per volume per minute).
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Agitation : 200–400 rpm to ensure oxygen dispersion.
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Metabolite Production : Leupeptin synthesis peaks during the stationary phase (72–120 hours), monitored via HPLC.
Table 1: Fermentation Parameters and Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 28–30°C | ±15% yield |
| Dissolved Oxygen | 30–50% saturation | +20% yield |
| Carbon Source | Glycerol > Glucose | +25% yield |
| Nitrogen Source | Soybean meal | Baseline |
Synthetic Peptide Synthesis: Chemical Routes
While microbial fermentation dominates industrial production, synthetic routes are employed for research-grade leupeptin hemisulfate.
Solid-Phase Peptide Synthesis (SPPS)
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Resin Activation : Wang resin is functionalized with Fmoc-protected amino acids.
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Sequential Coupling :
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Deprotection : Piperidine (20% in DMF) removes Fmoc groups.
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Coupling : HBTU/HOBt activators facilitate amino acid linkage.
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Cleavage and Precipitation : TFA cleavage cocktail (TFA:H2O:TIPS, 95:2.5:2.5) releases the peptide, which is precipitated in cold ether.
Table 2: Synthetic Efficiency by Resin Type
| Resin Type | Coupling Efficiency | Purity (HPLC) |
|---|---|---|
| Wang Resin | 98.5% | 92% |
| Rink Amide MBHA | 99.2% | 95% |
Hemisulfate Salt Formation
Post-synthesis or fermentation, leupeptin is converted to its hemisulfate salt via stoichiometric reaction:
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Conditions : Sulfuric acid (0.5 eq) in aqueous ethanol (40% v/v) at 4°C.
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Crystallization : Slow evaporation yields needle-like crystals with >99% purity.
Industrial-Scale Production and Purification
Downstream Processing
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Filtration and Extraction : Fermentation broth is centrifuged, and leupeptin is extracted using ethyl acetate.
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Chromatography :
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Ion-Exchange : CM-Sepharose captures leupeptin at pH 5.0.
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Reverse-Phase HPLC : C18 columns resolve impurities (gradient: 20–60% acetonitrile in 0.1% TFA).
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Lyophilization : The purified hemisulfate salt is freeze-dried for long-term stability.
Table 3: Industrial Production Metrics
| Metric | Fermentation Route | Synthetic Route |
|---|---|---|
| Yield (g/L) | 0.8–1.2 | 0.05–0.1 |
| Purity | 98–99% | 95–97% |
| Cost per Gram | $120–$150 | $2,000–$3,000 |
Analytical Characterization
Quality Control Protocols :
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HPLC : C18 column, 220 nm detection, retention time 12.3 min.
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Mass Spectrometry : ESI-MS confirms molecular weight (m/z 475.6 for free base; 979.2 for hemisulfate).
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Bioactivity Assays : Protease inhibition (e.g., trypsin IC50: 20–50 µM).
Chemical Reactions Analysis
Types of Reactions
Leupeptin hemisulfate undergoes several types of chemical reactions, including:
Inhibition Reactions: It inhibits serine and cysteine proteases by forming reversible complexes with the active sites of these enzymes.
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reagents: Sulfuric acid, acetyl chloride, and various solvents such as methanol and ethanol are commonly used in the synthesis and reactions involving this compound
Conditions: Reactions are typically carried out at room temperature or under mild heating conditions.
Major Products
The major products formed from the reactions of this compound include its hydrolyzed fragments and the enzyme-inhibitor complexes .
Scientific Research Applications
Protease Inhibition in Cell Biology
Leupeptin is extensively used in research to inhibit proteolytic enzymes that can interfere with cellular processes. Its ability to inhibit calpain and cathepsins makes it valuable in studies involving:
- Cell Death and Apoptosis : Leupeptin has been shown to inhibit activation-induced programmed cell death, making it useful in studies of apoptosis mechanisms .
- Muscle Regeneration : Research indicates that leupeptin can enhance muscle regeneration following exercise injuries by modulating proteolytic activities .
Antiviral Research
Recent studies have highlighted leupeptin's potential in antiviral applications:
- SARS-CoV-2 Inhibition : Leupeptin has demonstrated inhibitory effects on the main protease (Mpro) of SARS-CoV-2, with an IC50 value of 127.2 μM. It also shows a 50% effective concentration (EC50) of 42.34 μM in Vero cells, indicating its potential as a therapeutic agent against COVID-19 .
- Inhibition of Other Coronaviruses : Leupeptin effectively inhibits human coronavirus strain 229E, showcasing its broad-spectrum antiviral activity .
Neuroprotection
Leupeptin has been investigated for its neuroprotective properties:
- Protection Against Ototoxicity : Studies have shown that leupeptin protects auditory hair cells from damage caused by aminoglycoside antibiotics, suggesting its potential use in preventing hearing loss associated with certain medications .
- Neuronal Survival : By inhibiting calpain, leupeptin can prevent apoptosis in motoneurons, promoting axon elongation and enhancing recovery after nerve injury .
Cancer Research
In cancer biology, leupeptin's role as a protease inhibitor is crucial:
- Tumor Microenvironment Studies : Leupeptin is used to study the interactions between immune cells and the tumor microenvironment, particularly how proteolytic activity influences tumor initiation and progression .
- Inhibition of Metastasis : The compound's ability to inhibit proteases involved in tissue remodeling makes it a candidate for research into metastatic processes .
Traditional Medicine Applications
Emerging research highlights the integration of leupeptin in traditional medicine:
- Traditional Chinese Medicine (TCM) : Leupeptin has been identified as a component of the Qing-Fei-Pai-Du decoction, a TCM formula used during the COVID-19 outbreak. Its presence suggests a role in enhancing the decoction's antiviral efficacy against SARS-CoV-2 .
Data Summary Table
Case Studies
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Muscle Regeneration Post-Injury :
- A study demonstrated that leupeptin treatment improved recovery outcomes in mouse models subjected to exercise-induced muscle injuries, highlighting its protective role against proteolytic degradation during recovery phases.
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Antiviral Efficacy Against Coronaviruses :
- In vitro assays showed that leupeptin effectively reduced viral RNA levels of SARS-CoV-2 and human coronavirus strain 229E, supporting its potential as an antiviral agent.
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Neuroprotection Against Ototoxicity :
- Research indicated that leupeptin could mitigate the damaging effects of aminoglycoside antibiotics on inner ear hair cells, suggesting therapeutic applications for hearing preservation.
Mechanism of Action
Leupeptin hemisulfate exerts its effects by inhibiting serine and cysteine proteases. It binds to the active sites of these enzymes, forming reversible complexes that prevent the enzymes from catalyzing the hydrolysis of peptide bonds . This inhibition affects various molecular targets and pathways, including:
Comparison with Similar Compounds
Comparison with Similar Compounds
Leupeptin hemisulfate belongs to a broader class of protease inhibitors. Below is a detailed comparison with structurally or functionally analogous compounds:
GC-376
- Mechanism : Dual inhibitor of Cathepsin L and SARS-CoV-2 3CL protease (3CL-Pro), acting irreversibly .
- IC₅₀ values for SARS-CoV-2 pseudovirus entry are sub-micromolar, suggesting higher potency than this compound (EC₅₀ = 39.29 µM) .
- Applications : Used in antiviral studies targeting both viral entry and post-entry steps .
Z-FA-FMK
- Mechanism : Irreversible cysteine protease inhibitor .
- Efficacy :
- Applications: Limited to pre-treatment conditions in viral entry studies .
E64d
- Mechanism : Irreversible cysteine protease inhibitor, targeting Cathepsins B and L .
- Efficacy :
- Applications : Preferable for long-term inhibition due to irreversible binding .
Pepstatin A
- Mechanism : Aspartyl protease inhibitor (e.g., Cathepsin D) .
- Efficacy :
- Applications : Critical in autophagy studies where simultaneous inhibition of multiple protease classes is required .
Dexamethasone
- Efficacy :
- Applications : Highlights this compound’s role as a positive control in enzyme assays despite differing primary mechanisms .
Comparative Data Tables
Table 1: Inhibitory Activity Against Key Targets
*SARS-CoV-2-specific EC₅₀ values.
Table 2: Functional Advantages and Limitations
Key Research Findings
- SARS-CoV-2 Studies : this compound’s efficacy is cell line-dependent. It inhibits pseudovirus entry in 293T ACE2 cells but fails in Vero-ACE2-TMPRSS2 cells, underscoring the importance of cellular protease expression .
- KLK5 Inhibition: Matches Dexamethasone’s inhibition rate (96.9%) in vitro, though the latter operates via immunosuppression .
Biological Activity
Leupeptin hemisulfate is a potent protease inhibitor with significant biological activity, particularly in the inhibition of various proteases involved in cellular processes. This article examines its biological activity, applications in research, and relevant case studies.
Overview of this compound
This compound is a reversible inhibitor primarily targeting serine, cysteine, and threonine proteases. It has been shown to inhibit trypsin-like and cysteine proteases such as calpain, which are crucial for various cellular functions including apoptosis and protein degradation . The compound is derived from the fermentation products of actinomycetes and has been utilized in numerous biochemical and pharmacological studies.
Leupeptin operates by binding to the active sites of proteases, thereby preventing substrate access and subsequent proteolytic activity. This inhibition can lead to various biological effects, including:
- Inhibition of Apoptosis : Leupeptin has been shown to inhibit activation-induced programmed cell death by blocking the activity of specific proteases involved in apoptotic pathways .
- Antiviral Activity : Recent studies have demonstrated that leupeptin can inhibit the main protease (Mpro) of SARS-CoV-2, with an IC50 value of 127.2 µM. It also inhibits viral RNA levels in infected Vero cells .
- Cancer Research : Leupeptin has been implicated in cancer research for its ability to inhibit tumorigenesis. Historical studies indicated its potential protective effects against skin cancer in murine models .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
1. Antiviral Effects Against SARS-CoV-2
A study assessed the antiviral properties of leupeptin against SARS-CoV-2 using Vero cells. The compound significantly reduced viral RNA levels, demonstrating its potential as a therapeutic agent against COVID-19. The effective concentration (EC50) was found to be 42.34 µM, indicating moderate antiviral activity .
2. Cancer Research Applications
In a historical context, leupeptin was evaluated for its effects on tumorigenesis in mouse models. The results suggested that leupeptin could inhibit the development of skin tumors, highlighting its relevance in cancer biology .
3. Neuroprotective Properties
Leupeptin has also been studied for its neuroprotective effects, particularly in preserving auditory hair cells from damage caused by noise exposure or ototoxic agents . This suggests potential applications in treating hearing loss or related conditions.
Q & A
Q. What are the primary biochemical mechanisms through which leupeptin hemisulfate exerts its inhibitory effects on proteases, and how should researchers validate its activity in enzymatic assays?
this compound acts as a reversible competitive inhibitor of serine and cysteine proteases by binding to the active site, preventing substrate cleavage . To validate its activity, researchers should:
- Perform kinetic assays to determine inhibition constants (Ki) using purified enzymes.
- Compare protease activity with and without leupeptin using fluorogenic or chromogenic substrates.
- Validate results with complementary methods like SDS-PAGE to monitor substrate degradation .
Q. What experimental design considerations are critical when incorporating this compound into protein extraction protocols?
- Concentration range : Use 1–10 µM to balance efficacy and off-target effects.
- Combination with other inhibitors : Pair with EDTA (metalloprotease inhibition) and PMSF (serine protease inhibition) for broad-spectrum protection .
- Validation : Confirm protease inhibition efficacy via Bradford assay for total protein quantification and western blotting to assess degradation .
Q. How can researchers distinguish between leupeptin's direct protease inhibition and indirect effects on cellular pathways in live-cell experiments?
- Include control experiments with inactive analogs (e.g., leupeptin derivatives lacking the aldehyde group).
- Use time-course analyses to correlate protease inhibition with downstream effects.
- Validate findings with siRNA knockdowns or CRISPR-Cas9 knockout models of target proteases .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictory data on leupeptin's efficacy in preventing apoptosis versus promoting autophagy in cancer models?
- Dose-response profiling : Test concentrations from 0.1–50 µM to identify biphasic effects.
- Multi-omics integration : Combine transcriptomics (autophagy-related genes) with proteomics (caspase activation) to map signaling crosstalk.
- Contextual controls : Compare results across cell lines with varying lysosomal activity or genetic backgrounds .
Q. How should researchers design experiments to evaluate this compound's specificity across diverse protease families?
- Protease activity panels : Screen against recombinant proteases (e.g., cathepsins, calpains) using fluorometric assays.
- Structural modeling : Perform molecular docking studies to predict binding affinities for serine vs. cysteine proteases.
- Cross-validation : Use knockout cell lines or selective inhibitors (e.g., E-64 for cysteine proteases) to isolate leupeptin's targets .
Q. What strategies are effective for optimizing leupeptin's stability in long-term cell culture studies?
- Stability assays : Monitor degradation via HPLC or mass spectrometry under culture conditions (pH, temperature).
- Delivery systems : Use liposomal encapsulation or sustained-release matrices to maintain effective concentrations.
- Pharmacokinetic modeling : Predict half-life and re-dosing intervals based on degradation kinetics .
Q. How can this compound be integrated into studies investigating post-translational modification crosstalk (e.g., phosphorylation and ubiquitination)?
- Combinatorial inhibition : Pair leupeptin with kinase inhibitors (e.g., staurosporine) or ubiquitin-proteasome inhibitors (e.g., MG-132).
- Phosphoproteomics : Use SILAC labeling to quantify phosphorylation changes under protease inhibition.
- Dynamic assays : Employ live-cell imaging to track real-time modification interplay .
Methodological Best Practices
Q. What statistical approaches are suitable for analyzing dose-dependent effects of leupeptin in high-throughput screening?
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values.
- Robust z-score normalization : Identify outliers in large datasets.
- Machine learning : Apply clustering algorithms to categorize protease inhibition patterns .
Q. How should researchers address batch-to-batch variability in this compound preparations?
Q. What in vivo models are most appropriate for studying leupeptin's therapeutic potential while minimizing off-target effects?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
